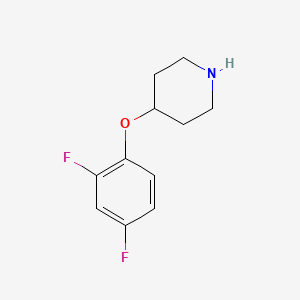

4-(2,4-Difluorophenoxy)piperidine

Übersicht

Beschreibung

4-(2,4-Difluorophenoxy)piperidine is a chemical compound with the molecular formula C11H13F2NO. It is known for its unique physical and chemical properties, which have garnered attention in various fields of scientific research. This compound consists of a piperidine ring substituted with a 2,4-difluorophenoxy group, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Difluorophenoxy)piperidine typically involves the reaction of 2,4-difluorophenol with piperidine under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction . The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The piperidine nitrogen and the fluorine atoms on the aromatic ring serve as key reactive sites:

Piperidine Nitrogen Reactivity

-

Alkylation/Acylation : The secondary amine in the piperidine ring undergoes alkylation or acylation under mild conditions. For example, reaction with methyl iodide in the presence of a base (e.g., K₂CO₃) yields N-methyl derivatives .

-

Michael Addition : The amine can act as a nucleophile in Michael additions. In one study, piperidine derivatives reacted with acrylates or cyanoacetates under microwave irradiation to form pyridopyrimidine derivatives, suggesting potential for constructing fused heterocycles .

Aromatic Ring Reactivity

-

Electrophilic Substitution : The electron-withdrawing fluorine atoms direct electrophilic substitution to the meta and para positions of the phenoxy group. Halogenation (e.g., bromination) occurs selectively at these positions under acidic conditions .

Oxidation

-

Piperidine Ring Oxidation : Treatment with strong oxidizers like KMnO₄ converts the piperidine ring into a pyridine derivative via dehydrogenation. For example, oxidation yields 4-(2,4-difluorophenoxy)pyridine .

-

Phenoxy Group Oxidation : The aromatic ring resists oxidation, but prolonged exposure to H₂O₂/Fe²⁺ can hydroxylate the fluorine-substituted positions, forming dihydroxylated byproducts .

Reduction

-

Catalytic Hydrogenation : Hydrogenation over Pd/C reduces the piperidine ring to a fully saturated derivative, though this is rarely employed due to the ring’s inherent stability .

Cyclization and Heterocycle Formation

4-(2,4-Difluorophenoxy)piperidine serves as a precursor in synthesizing complex heterocycles:

-

Pyridopyrimidine Synthesis : Reaction with cyanoacetates or acrylates under microwave conditions forms pyrido[2,3-d]pyrimidine scaffolds, which are pharmacologically relevant .

-

Quinoline Derivatives : Condensation with aldehydes and ketones generates fused quinoline systems, leveraging the amine’s nucleophilicity .

Halogen Exchange

-

The fluorine atoms on the aromatic ring can undergo nucleophilic aromatic substitution (SNAr) with stronger nucleophiles like amines or thiols. For instance, reaction with morpholine replaces fluorine at the 4-position, yielding 4-morpholino-2-fluorophenoxy-piperidine .

Hydrolysis

-

The phenoxy group is resistant to hydrolysis under standard conditions but reacts with concentrated HCl at high temperatures to form phenolic derivatives .

Catalytic Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

-

Suzuki-Miyaura Coupling : The fluorine atoms can be replaced with aryl/heteroaryl groups using boronic acids, enabling diversification of the aromatic moiety .

-

Buchwald-Hartwig Amination : The piperidine nitrogen facilitates C–N bond formation with aryl halides, producing N-aryl derivatives .

Key Reactions and Yields

Mechanistic Insights

-

Microwave-Assisted Reactions : Microwave irradiation significantly accelerates cyclization and substitution reactions, reducing reaction times from hours to minutes .

-

Solvent Effects : Polar aprotic solvents like DMF enhance nucleophilicity of the piperidine nitrogen, while DMSO promotes SNAr at the aromatic ring .

Wissenschaftliche Forschungsanwendungen

Chemical Reactions

The compound can undergo various chemical reactions:

- Oxidation : Using reagents like potassium permanganate or chromium trioxide.

- Reduction : Achieved with hydrogen gas in the presence of a palladium catalyst.

- Substitution : Nucleophilic substitution can occur at the piperidine nitrogen or the aromatic ring.

Organic Synthesis

4-(2,4-Difluorophenoxy)piperidine serves as an important intermediate in the synthesis of complex organic molecules and pharmaceuticals. Its unique structure allows for the development of novel compounds with potential therapeutic applications.

Research indicates that this compound exhibits significant biological activity:

- Enzyme Inhibition : It has been investigated for its potential to inhibit enzymes involved in various metabolic pathways.

- Receptor Binding : The compound shows affinity for specific receptors, suggesting potential roles in drug development for neurological disorders.

Anticancer Properties

Studies have demonstrated that derivatives of piperidine, including this compound, can induce apoptosis in cancer cells. The mechanisms include:

| Mechanism | Description |

|---|---|

| Apoptosis Activation | Induction via mitochondrial pathways (cytochrome c release) |

| Cell Cycle Arrest | Inhibition of G1/S transition through CDK-4/6 modulation |

| Signaling Pathways | Activation of NF-κB and PI3K/Akt pathways |

Applications in Drug Development

The compound's unique properties make it a candidate for developing drugs targeting:

- Cancer Treatment : Due to its ability to induce apoptosis and inhibit tumor growth.

- Neurological Disorders : As a modulator of receptors involved in mood regulation.

Case Studies

Several studies highlight the biological activities of this compound:

- GPR6 Modulation : A study indicated that this compound modulates GPR6 receptor activity, which is linked to neurological disorders such as schizophrenia and depression.

- In vitro Studies : Laboratory investigations have shown that it can inhibit specific enzymes related to cancer progression and inflammation.

- Pharmacokinetics : Preliminary studies suggest favorable absorption and distribution characteristics, enhancing its viability as a drug candidate.

Similar Compounds

| Compound | Description |

|---|---|

| This compound hydrochloride | A salt form with enhanced solubility |

| 4,4-Difluoropiperidine | A related compound with a different substitution pattern |

Uniqueness

The specific substitution pattern of this compound imparts distinct chemical and biological properties compared to similar compounds.

Wirkmechanismus

The mechanism of action of 4-(2,4-Difluorophenoxy)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. This modulation can result in various biological effects, including inhibition of enzyme activity or alteration of receptor signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

4-(2,4-Difluorophenoxy)piperidine hydrochloride: A salt form with similar properties but enhanced solubility in water.

4,4-Difluoropiperidine: A related compound with a different substitution pattern on the piperidine ring.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Biologische Aktivität

4-(2,4-Difluorophenoxy)piperidine is a chemical compound with the molecular formula C11H13F2NO. Its unique structure, featuring a piperidine ring substituted with a 2,4-difluorophenoxy group, positions it as a significant candidate for various biological applications. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse sources.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound has been shown to modulate the activity of these targets by binding to their active sites or allosteric sites, which can lead to various biological effects including enzyme inhibition and alteration of receptor signaling pathways .

Anticancer Properties

Research indicates that compounds related to piperidine, including this compound, exhibit anticancer properties. They can activate multiple signaling pathways that lead to apoptosis in cancer cells. For instance, studies have shown that piperine and similar compounds can induce apoptosis through the activation of caspase-dependent pathways and modulation of cell cycle regulators such as CDK-4/6 and cyclin D .

Table 1: Summary of Anticancer Mechanisms

| Mechanism | Description |

|---|---|

| Apoptosis Activation | Induction via mitochondrial pathway (cytochrome c release) |

| Cell Cycle Arrest | Inhibition of G1/S transition through CDK-4/6 and cyclin D modulation |

| Signaling Pathways | Activation of NF-κB and PI3K/Akt pathways leading to reduced tumor growth |

Case Studies

Several studies have explored the biological activities of piperidine derivatives. For example, a study highlighted the potential of this compound in modulating GPR6 receptor activity, which is implicated in various neurological disorders. The compound's ability to act as a GPR6 modulator suggests its potential therapeutic use in treating conditions like schizophrenia and depression .

Research Findings

Key Findings:

- In vitro Studies: Laboratory studies have demonstrated that this compound can inhibit specific enzymes involved in cancer progression and inflammation.

- Receptor Binding: The compound has shown affinity for certain receptors, indicating its potential role in drug development for neurological conditions.

- Pharmacokinetics: Preliminary pharmacokinetic studies suggest favorable absorption and distribution characteristics, making it a viable candidate for further development.

Applications in Drug Development

The unique properties of this compound make it an attractive candidate for drug development:

- Anticancer Agents: Due to its ability to induce apoptosis and inhibit tumor growth.

- Neurological Disorders: As a modulator of GPR6 and other receptors involved in mood regulation.

- Synthetic Intermediate: Its role as an intermediate in the synthesis of more complex pharmaceutical compounds.

Eigenschaften

IUPAC Name |

4-(2,4-difluorophenoxy)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13F2NO/c12-8-1-2-11(10(13)7-8)15-9-3-5-14-6-4-9/h1-2,7,9,14H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJTKODIQFDAGSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1OC2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13F2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625460 | |

| Record name | 4-(2,4-Difluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

367501-08-4 | |

| Record name | 4-(2,4-Difluorophenoxy)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.